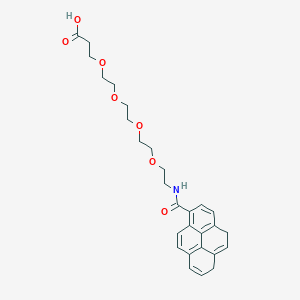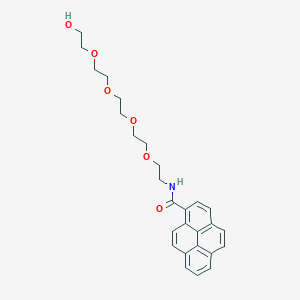
Reldesemtiv
Übersicht
Beschreibung
Reldesemtiv is a small molecule, fast skeletal muscle troponin activator that sensitizes the sarcomere to calcium, leading to increased muscle force in response to sub-tetanic nerve stimulation . It is primarily being investigated for its potential to treat conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis and spinal muscular atrophy .
Wissenschaftliche Forschungsanwendungen
Reldesemtiv hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika für muskelbedingte Krankheiten.
5. Wirkmechanismus
This compound wirkt, indem es die Freisetzung von Kalzium aus dem regulatorischen Troponin-Komplex von schnell kontraktilen Skelettmuskel-Fasern selektiv verlangsamt . Dies sensibilisiert das Sarkomer gegenüber Kalzium, was zu einer Erhöhung der Kontraktilität der Skelettmuskulatur führt . Zu den beteiligten molekularen Zielstrukturen gehört der schnell kontraktile Skelettmuskel-Troponin-Komplex, insbesondere Troponin C und Troponin I .
Wirkmechanismus
Target of Action
Reldesemtiv, a second-generation fast skeletal muscle troponin activator (FSTA), primarily targets the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction and is responsible for most bodily movements .
Mode of Action
This compound interacts with its target by binding to the fast skeletal muscle troponin complex . This binding potentially potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . The interaction between this compound and the binding site residues involves conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions .
Biochemical Pathways
The binding of this compound to the fast skeletal muscle troponin complex leads to a slow release of calcium ions . This slow release results in the sensitization of the subunit to calcium . The biochemical pathway affected by this compound is therefore the calcium signaling pathway, which plays a vital role in muscle contraction.
Pharmacokinetics
It has demonstrated increased muscle force generation in a phase 1 clinical trial , suggesting good bioavailability.
Result of Action
The molecular effect of this compound’s action is the potentiation of troponin C compacting, leading to the slow release of calcium ions . On a cellular level, this results in an increase in skeletal muscle contractility . This increased contractility can amplify the muscle response to motor neuron input, thereby increasing muscle power and stamina .
Biochemische Analyse
Biochemical Properties
Reldesemtiv interacts with the fast skeletal muscle troponin complex, increasing its affinity for calcium . This amplifies the muscle cell response to neural input, leading to increased force production at submaximal muscle stimulation frequencies . The binding of this compound possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .
Cellular Effects
This compound has been shown to have a calcium-sensitizing effect and to increase skeletal muscle force in response to nerve stimulation . It also potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .
Molecular Mechanism
This compound exerts its effects at the molecular level through a selective interaction with the fast skeletal muscle troponin complex . This interaction increases the complex’s affinity for calcium, amplifying the muscle cell response to neural input . The binding of this compound possibly potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .
Temporal Effects in Laboratory Settings
In a phase 2, double-blind, placebo-controlled study, the effects of oral this compound were evaluated in patients with spinal muscular atrophy . Changes from baseline to weeks 4 and 8 were determined, and this compound demonstrated increased muscle force generation .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it plays a role in the calcium signaling pathway .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is transported to the sites where this complex is located .
Subcellular Localization
The specific subcellular localization of this compound was not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is localized to the sites where this complex is located .
Vorbereitungsmethoden
The synthesis of Reldesemtiv involves property-based optimization of high throughput screening hits to improve free exposure and in vivo muscle activation potency . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the development process typically involves multiple steps of chemical reactions, purification, and characterization to ensure the desired pharmacological properties .
Analyse Chemischer Reaktionen
Reldesemtiv durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Reldesemtiv ist ein Troponin-Aktivator der zweiten Generation, der auf der Grundlage der Verbindung der ersten Generation, Tirasemtiv, entwickelt wurde . Im Vergleich zu Tirasemtiv hat this compound eine erhöhte Muskelkraftentwicklung und verbesserte pharmakokinetische Eigenschaften gezeigt . Weitere ähnliche Verbindungen sind:
Tirasemtiv: Der Troponin-Aktivator der ersten Generation.
Die Einzigartigkeit von this compound liegt in seiner verbesserten Selektivität und Potenz bei der Aktivierung von schnell kontraktilem Skelettmuskel-Troponin, was es zu einem vielversprechenden Kandidaten für die Behandlung von Muskelschwäche bei neuromuskulären Erkrankungen macht .
Eigenschaften
IUPAC Name |
1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWPWOCXGARRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345410-31-2 | |
| Record name | Reldesemtiv [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reldesemtiv | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RELDESEMTIV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)
